Dasatinib-d8

Descripción general

Descripción

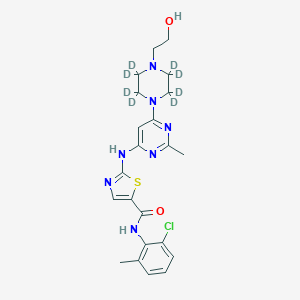

Dasatinib-d8 is a novel drug that has recently been developed for the treatment of various types of cancer. It is an analog of Dasatinib, a tyrosine kinase inhibitor, and is used to inhibit the activity of various tyrosine kinases, including Bcr-Abl, Src, and Abl. This compound has been shown to be effective in the treatment of chronic myeloid leukemia, acute lymphoblastic leukemia, and other types of cancer.

Aplicaciones Científicas De Investigación

Farmacocinética poblacional

Dasatinib se utiliza en estudios de farmacocinética poblacional para investigar las fuentes de variabilidad del dasatinib . El procedimiento implicó la extracción líquido-líquido de dasatinib y el uso de un estándar interno marcado (dasatinib-d8) . El efecto del índice de masa corporal en la constante de velocidad de absorción se consideró como una covariable significativa en el modelo final establecido .

Tratamiento del cáncer

Dasatinib es un posible inhibidor de la tirosina quinasa que se utiliza para tratar numerosas formas de pacientes con leucemia y cáncer . Es 300 veces más potente que el imatinib . Dasatinib actúa como terapia de segunda línea para la leucemia linfoblástica aguda positiva para el cromosoma Filadelfia, así como para la leucemia mieloide crónica acelerada .

Inhibición de la tirosina quinasa

Dasatinib inhibe la tirosina quinasa, y también bloquea Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (gen KIT), y SRC Family Kinases (SFK) y también actúa sobre las células resistentes al imatinib .

Inhibición de la señalización STAT5

Dasatinib puede inhibir la señalización STAT5, que regula a la baja la leucemia de células B (BCL-x) (BCL2L1), la secuencia 1 de leucemia de células mieloides (MCL1) y la ciclina D1 .

Tratamiento de la resistencia al imatinib

Dasatinib se utiliza en el tratamiento de la resistencia al imatinib. Los pacientes tratados con imatinib no tuvieron más eficacia en ellos debido a la resistencia al imatinib, por lo que existe la necesidad de una terapia alternativa que sea más eficaz y potente

Mecanismo De Acción

Target of Action

Dasatinib is a potent, oral multi-targeted tyrosine kinase inhibitor . Its primary targets include BCR-ABL, SRC-family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ . These targets play crucial roles in the pathogenesis of various cancers, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Mode of Action

Dasatinib interacts with its targets by inhibiting their tyrosine kinase activity . It is particularly effective against the BCR-ABL tyrosine kinase, which is associated with uncontrolled activity in CML and ALL cases . Unlike imatinib, another tyrosine kinase inhibitor, dasatinib inhibits both the active and inactive conformations of the ABL kinase domain . This makes dasatinib a valuable therapeutic alternative for patients with cancers that have developed imatinib-resistance .

Biochemical Pathways

Dasatinib affects several biochemical pathways. It inhibits the BCR-ABL and SRC-family kinases, leading to the downregulation of several signaling pathways such as HCG/FAK/SRC and Ras/Raf/ERK/P13K/Akt . These pathways are involved in cell proliferation, survival, and differentiation, and their inhibition can lead to the suppression of cancer cell growth .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

Dasatinib’s action results in the inhibition of cancer cell growth and induction of apoptosis . It suppresses the expression of markers related to cell cycle and increases the levels of markers involved in cell apoptosis . In patient-derived xenografts, dasatinib significantly inhibited the growth of tumors .

Action Environment

Environmental factors such as age and gastric pH can influence the action of dasatinib . For instance, dasatinib’s clearance is associated with age, suggesting that dosage can be appropriately reduced according to the increase of age . Additionally, dasatinib’s solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents .

Safety and Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Direcciones Futuras

Dasatinib-d8, as a potent inhibitor of non-receptor tyrosine kinases, has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .

Análisis Bioquímico

Biochemical Properties

Dasatinib-d8 is known to inhibit a broad array of kinases, including BCR-ABL, SRC, c-KIT, PDGFR-α, PDGFR-β, and ephrin receptor kinases . The main targets of this compound are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . This wide range of interactions allows this compound to play a significant role in various biochemical reactions.

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to influence NK cell cytotoxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is an ATP-competitive protein tyrosine kinase inhibitor . Its main mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been noted for its stability and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been observed that these effects vary with different dosages . These studies have provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . This interaction with enzymes and cofactors plays a significant role in its metabolic activity.

Transport and Distribution

This compound is well absorbed orally and extensively distributed to the extravascular tissues . It interacts with transporters or binding proteins, which affects its localization or accumulation within cells and tissues .

Propiedades

IUPAC Name |

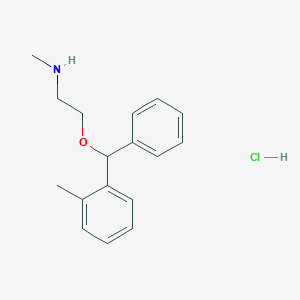

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649385 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132093-70-9 | |

| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]methyl]thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the use of Dasatinib-d8 contribute to the reliability of Dasatinib quantification in pharmacokinetic studies?

A2: The incorporation of this compound as an internal standard in LC-MS/MS analysis significantly enhances the accuracy and reliability of Dasatinib quantification, particularly in complex matrices like plasma. [] This is because it corrects for potential variations during sample processing and ionization efficiency, which can impact the signal intensity of the analyte. By comparing the signal of Dasatinib to the known concentration of this compound, researchers can obtain more precise and reproducible measurements of Dasatinib concentrations in biological samples. This enhanced accuracy is essential for understanding the absorption, distribution, metabolism, and excretion profile of Dasatinib in preclinical and clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

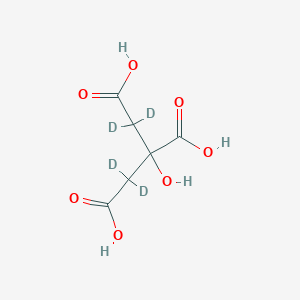

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)